1-(Butan-2-yl)cyclohexan-1-ol
Description
Properties
CAS No. |
30089-05-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-butan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-9(2)10(11)7-5-4-6-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
DDZVJPFRZCDPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1)O |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism in 1 Butan 2 Yl Cyclohexan 1 Ol
Chirality Elements and Stereoisomeric Forms of 1-(Butan-2-yl)cyclohexan-1-ol
This compound possesses two distinct chiral centers, which are fundamental to its stereoisomerism. A chiral center is a tetrahedral carbon atom bonded to four different groups. The presence of n chiral centers in a molecule can lead to a maximum of 2n possible stereoisomers.
The chiral centers in this compound are:
C1 of the cyclohexane (B81311) ring: This carbon is attached to a hydroxyl group (-OH), a butan-2-yl group, and two different carbon pathways within the ring (C2 and C6), making it a stereogenic center.
C2 of the butan-2-yl side chain: This carbon is bonded to a methyl group (-CH3), an ethyl group (-CH2CH3), a hydrogen atom, and the cyclohexan-1-ol ring.
With two chiral centers, the compound can exist as 22 = 4 distinct stereoisomers. These stereoisomers arise from the different spatial arrangements (configurations) of the substituent groups at each chiral center, which are designated by the Cahn-Ingold-Prelog (R/S) nomenclature system.
Conformational Isomerism of the Cyclohexane Ring in this compound
The cyclohexane ring is not a flat hexagon; to relieve angle and torsional strain, it adopts several non-planar three-dimensional shapes. The most stable of these is the chair conformation, which is free of both angle strain and torsional strain.
The cyclohexane ring exists predominantly in two interconverting chair conformations. This interconversion process is known as a "ring flip" or "chair flip." During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial, while the "up" or "down" orientation of the substituents relative to the ring's average plane remains the same. At room temperature, this process is rapid, with the two chair forms in a state of dynamic equilibrium. For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for substituted cyclohexanes like this compound, the two chair conformers are not energetically equivalent.
In a substituted cyclohexane, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (around the periphery of the ring). Due to steric hindrance, larger substituents generally prefer the more spacious equatorial position. The energy difference between the axial and equatorial conformers is influenced by steric interactions.
In this compound, both the hydroxyl (-OH) and the butan-2-yl groups are attached to the same carbon (C1). In any chair conformation, one of these substituents must be in an axial position while the other is in an equatorial position. The butan-2-yl group is significantly bulkier than the hydroxyl group. Consequently, the conformational equilibrium will strongly favor the chair form where the large butan-2-yl group occupies the equatorial position to minimize steric strain.
The primary reason for the equatorial preference of large substituents is the avoidance of 1,3-diaxial interactions. These are destabilizing steric interactions that occur between an axial substituent and the two axial hydrogen atoms located on the same side of the ring, three carbons away (at the C3 and C5 positions).
If the bulky butan-2-yl group were to occupy an axial position, it would experience significant steric repulsion from the axial hydrogens at C3 and C5. This repulsion increases the potential energy of the conformer, making it less stable. By adopting the equatorial position, the butan-2-yl group points away from the ring, avoiding these unfavorable interactions and resulting in a more stable conformation. Therefore, the conformer with the equatorial butan-2-yl group and axial hydroxyl group is the most predominant and energetically favorable.
Diastereomeric and Enantiomeric Relationships within this compound Systems
With two chiral centers, the four stereoisomers of this compound exhibit both enantiomeric and diastereomeric relationships.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a pair of enantiomers, all chiral centers have the opposite configuration.
Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers differ in configuration between the two isomers.
The relationships between the four stereoisomers of this compound can be summarized as follows, denoting the configuration at C1 of the ring and C2 of the side chain:
| Stereoisomer | Configuration (C1, C2') | Relationship to (1R, 2'R) |
| A | (1R, 2'R) | - |
| B | (1S, 2'S) | Enantiomer |
| C | (1R, 2'S) | Diastereomer |
| D | (1S, 2'R) | Diastereomer |
In this system:
The pair (1R, 2'R) and (1S, 2'S) are enantiomers.
The pair (1R, 2'S) and (1S, 2'R) are also enantiomers.
Any other pairing results in diastereomers. For example, (1R, 2'R) is a diastereomer of both (1R, 2'S) and (1S, 2'R) .
Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubilities.
Advanced Synthetic Methodologies for 1 Butan 2 Yl Cyclohexan 1 Ol
Total Synthesis Approaches to Tertiary Alcohols with Cyclohexyl Moieties
The total synthesis of tertiary alcohols embedded within a cyclohexyl framework often involves the creation of the carbocyclic ring as a key step. While specific total syntheses of 1-(butan-2-yl)cyclohexan-1-ol are not extensively documented in readily available literature, general strategies for assembling similar structures provide a clear blueprint.
A common and powerful approach is the Grignard reaction , where a cyclohexyl ketone is treated with an appropriate organomagnesium halide. In the context of this compound, this would involve the reaction of cyclohexanone (B45756) with sec-butylmagnesium bromide. This method is straightforward and widely applicable for creating tertiary alcohols.
Another versatile method is the use of organolithium reagents . Similar to Grignard reagents, organolithium compounds, such as sec-butyllithium, can add to the carbonyl group of cyclohexanone to yield the desired tertiary alcohol.
For more complex targets, intramolecular reactions are often employed. For instance, a transannular cyclization can be a powerful tool in the synthesis of intricate polycyclic systems containing a cyclohexyl alcohol. In one example, a macrocyclic precursor underwent a rapid transannular cyclization in the presence of pyridinium (B92312) p-toluenesulfonate (PPTS) to form a bicyclic system containing a hydroxylated cyclohexyl ring. acs.org
Furthermore, the synthesis of highly congested tertiary homoallylic alcohols has been achieved through the rearrangement of Breslow intermediates, which are formed in situ from thiazolium salts and benzaldehyde (B42025) derivatives. nih.gov This method offers a pathway to structurally diverse tertiary alcohols. nih.gov
The following table summarizes key reactions for the synthesis of tertiary cyclohexyl alcohols:
| Reaction Type | Reactants | Product | Key Features |
| Grignard Reaction | Cyclohexanone, sec-butylmagnesium bromide | This compound | Versatile, common for tertiary alcohol synthesis |
| Organolithium Addition | Cyclohexanone, sec-butyllithium | This compound | Similar to Grignard, strong nucleophile |
| Transannular Cyclization | Macrocyclic precursor | Bicyclic alcohol | Forms complex polycyclic systems |
| Breslow Intermediate Rearrangement | Thiazolium salts, benzaldehydes | Congested tertiary homoallylic alcohols | Access to sterically hindered alcohols |
Stereoselective Synthesis Strategies for this compound and Analogues
The presence of two chiral centers in this compound (at C1 of the cyclohexyl ring and C2 of the butyl group) means that four stereoisomers are possible. Consequently, controlling the stereochemical outcome of the synthesis is a significant challenge and a key focus of modern organic synthesis.
Enantioselective Routes via Chiral Catalysis (e.g., Biocatalysis, Organocatalysis)
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.
Biocatalysis , which employs enzymes as catalysts, offers a powerful and environmentally friendly approach. Lipases, for instance, have been used in the kinetic resolution of tertiary alcohols through enantioselective esterification, although sometimes with low activity. researchgate.net Researchers are actively using mutagenesis and rational design to improve the activity of enzymes like Candida antarctica lipase (B570770) A (CAL-A) for the synthesis of chiral tertiary alcohols. researchgate.net Aldolases, both natural and computationally designed, have also been shown to catalyze the asymmetric synthesis of molecules containing tertiary alcohols. researchgate.net
Organocatalysis utilizes small organic molecules as catalysts. Chiral phosphoric acids and chiral secondary amines are examples of organocatalysts that have been successfully employed in enantioselective reactions. researchgate.netmdpi.com For example, an organocatalytic cascade double Michael reaction using quinine (B1679958) as a catalyst has been reported to produce multicyclic spiro-1,3-indandiones with both enantioselectivity and diastereoselectivity. beilstein-journals.orgnih.gov Enantioselective photocatalysis has also emerged as a powerful tool for constructing chiral cyclic molecules. mdpi.com
The following table highlights different chiral catalysis approaches:
| Catalysis Type | Catalyst Example | Application |
| Biocatalysis | Lipases, Aldolases | Kinetic resolution, Asymmetric synthesis |
| Organocatalysis | Quinine, Chiral Phosphoric Acids | Enantioselective cascade reactions |
| Photocatalysis | Chiral Rhodium Lewis Acid | Enantioselective [2+2] cycloadditions |
Diastereoselective Control in Cyclohexanol (B46403) Synthesis
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers in a molecule. In the case of this compound, this means controlling the configuration of the C1 hydroxyl group relative to the stereocenter in the sec-butyl group.
One strategy to achieve diastereoselectivity is through substrate control , where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For example, the addition of a Grignard reagent to a chiral ketone can proceed with high diastereoselectivity due to steric hindrance, as dictated by Felkin-Anh or other stereochemical models.
Another approach is reagent-based control , where a chiral reagent is used to induce diastereoselectivity. For instance, the diastereoselective acylation of trans-2-substituted-cyclohexanols has been shown to be influenced by the presence of additives like pyridine, which can invert the diastereoselectivity of the reaction. pacific.edu
Cascade reactions, such as the inter–intramolecular double Michael addition, can also lead to the formation of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These cyclohexanone intermediates can then be converted to the corresponding cyclohexanols.
Novel Carbon-Carbon Bond Formation Reactions for Substituted Cyclohexanols
The formation of new carbon-carbon (C-C) bonds is fundamental to the synthesis of organic molecules. nih.gov Research into novel C-C bond-forming reactions provides new avenues for the construction of substituted cyclohexanols.
The Heck reaction , a palladium-catalyzed cross-coupling reaction, can be used to form C-C bonds by reacting an alkene with an aryl or vinyl halide. chemistry.coach While not directly forming a cyclohexanol, it can be used to introduce substituents onto a pre-existing cyclohexene (B86901) ring, which can then be further functionalized.
The Sonogashira reaction , another palladium-catalyzed coupling, forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chemistry.coach This reaction can be used to introduce alkynyl groups that can be subsequently transformed into other functional groups.
Olefin metathesis , catalyzed by ruthenium complexes like the Grubbs catalyst, allows for the rearrangement of alkenes and can be a powerful tool for ring-closing metathesis to form cyclohexene derivatives. chemistry.coach
Recent advancements in biocatalysis have also led to novel enzymatic C-C bond-forming reactions, including Pictet-Spengler reactions and oxidative C-C bond formations. nih.govnih.gov
Regioselective Functionalization Techniques for Cyclohexanol Scaffolds
Regioselective reactions allow for the selective functionalization of a specific position on a molecule. For cyclohexanol scaffolds, this is crucial for introducing or modifying functional groups at desired locations.
One approach involves the use of directing groups , which can guide a reagent to a specific site on the molecule. For example, a highly regioselective hydroformylation of allylic sulfonamides has been developed using a catalytic directing group. nih.gov
Another strategy is to exploit the inherent reactivity of the cyclohexanol ring. For instance, the hydroxyl group can be used to direct subsequent reactions to adjacent or specific remote positions.
Chemical and biological functionalization techniques are also widely used to modify scaffolds for various applications, including tissue engineering. nih.gov These methods often involve surface modifications to enhance properties like cell attachment. nih.gov
Mechanistic Organic Reaction Chemistry of 1 Butan 2 Yl Cyclohexan 1 Ol
Elimination Reactions: Dehydration to Alkenes
The dehydration of alcohols to form alkenes is a fundamental elimination reaction. For 1-(butan-2-yl)cyclohexan-1-ol, this process involves the removal of the hydroxyl group and a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond.
The dehydration of tertiary alcohols like this compound predominantly proceeds through the E1 (Elimination, Unimolecular) mechanism. chemistrysteps.comlibretexts.orgscience-revision.co.uk This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. chemistrysteps.comscience-revision.co.uk
The E1 mechanism unfolds in a stepwise manner:
Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion. This conversion turns the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orglibretexts.org
Formation of a Carbocation: The alkyloxonium ion departs, leading to the formation of a stable tertiary carbocation. This is the rate-determining step of the reaction. chemistrysteps.comlibretexts.orgunco.edu
Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene. libretexts.org
In contrast, the E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process that is more common for primary alcohols. chemistrysteps.comlibretexts.org It requires a strong base and involves the simultaneous removal of a proton and the departure of the leaving group. stackexchange.com For tertiary alcohols, the steric hindrance around the reaction center makes the concerted E2 pathway less favorable than the stepwise E1 pathway. stackexchange.comacs.org
| Characteristic | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Substrate | Favored for 3° and 2° alcohols libretexts.orgscience-revision.co.uk | Favored for 1° alcohols libretexts.org |
| Kinetics | Unimolecular (rate depends only on substrate concentration) unco.edu | Bimolecular (rate depends on substrate and base concentration) |
| Intermediate | Carbocation chemistrysteps.comlibretexts.orgunco.edu | None (concerted reaction) chemistrysteps.comacs.org |
| Base Requirement | Weak base is sufficient stackexchange.com | Strong base is required stackexchange.comchemistrysteps.com |
| Regioselectivity | Zaitsev's Rule (favors the most substituted alkene) | Can be Zaitsev or Hofmann depending on the base |
When the dehydration of this compound occurs, several isomeric alkene products are possible due to the presence of multiple adjacent carbon atoms with removable protons. The regioselectivity of this reaction is governed by Zaitsev's Rule . This rule states that in an elimination reaction, the major product will be the most stable, most highly substituted alkene. chemistrysteps.comlibretexts.org
For this compound, proton removal can occur from three positions, leading to three potential alkene products:
1-(Butan-2-yl)cyclohex-1-ene: A tetrasubstituted alkene, which is the most stable product.
1-(But-2-en-2-yl)cyclohexane: A trisubstituted alkene.
(E/Z)-1-(But-1-en-2-yl)cyclohexane: A disubstituted alkene, which is the least stable.
According to Zaitsev's rule, the predominant product of the acid-catalyzed dehydration of this compound is expected to be 1-(butan-2-yl)cyclohex-1-ene , as it is the most highly substituted and therefore the most thermodynamically stable alkene. chemistrysteps.comlibretexts.orgdoubtnut.com
| Product Name | Alkene Substitution | Predicted Yield |
|---|---|---|
| 1-(Butan-2-yl)cyclohex-1-ene | Tetrasubstituted | Major Product doubtnut.com |
| 1-(But-2-en-2-yl)cyclohexane | Trisubstituted | Minor Product |
| (E/Z)-1-(But-1-en-2-yl)cyclohexane | Disubstituted | Minor Product |
Acid-Catalyzed Dehydration: The most common laboratory method for dehydrating alcohols involves heating them with a strong acid catalyst. science-revision.co.ukchemguide.co.uk
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄): These are frequently used catalysts. The alcohol is heated with the acid, promoting the E1 reaction. libretexts.orgscience-revision.co.uk Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, leading to fewer side reactions and a cleaner product. science-revision.co.ukchemguide.co.uk Reaction temperatures are generally lower for tertiary alcohols compared to primary or secondary alcohols due to the stability of the tertiary carbocation. libretexts.orgscience-revision.co.uk
Other Dehydration Methods: While acid catalysis is prevalent, other reagents can also effect the dehydration of tertiary cyclohexanols.
Aluminum Oxide (Al₂O₃): Passing the alcohol vapor over heated aluminum oxide can also produce the alkene. science-revision.co.ukchemguide.co.uk This method is often used for industrial-scale preparations.
Phosphorus Oxychloride (POCl₃) in Pyridine: This reagent system is effective for the dehydration of secondary and tertiary alcohols under milder, non-acidic conditions, proceeding through an E2-like mechanism. libretexts.org The alcohol first reacts with POCl₃ to form a chlorophosphate ester, which is a good leaving group. Pyridine then acts as a base to remove a proton and facilitate the elimination.
Substitution Reactions: Conversion to Halides
Tertiary alcohols can be converted to alkyl halides through nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. unco.edualgoreducation.com
The conversion of tertiary alcohols like this compound to the corresponding alkyl halides using hydrogen halides (HCl, HBr, HI) proceeds via the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. libretexts.orgslideshare.netmasterorganicchemistry.com
The Sₙ1 pathway for this transformation involves the following steps:
Protonation of the Alcohol: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). libretexts.orgmasterorganicchemistry.com
Carbocation Formation: The protonated alcohol dissociates, losing a water molecule to form a stable tertiary carbocation. This is the slow, rate-determining step. libretexts.orgunco.edubyjus.com
Nucleophilic Attack: The halide ion (X⁻), acting as a nucleophile, attacks the planar carbocation. libretexts.orgbyjus.com This attack can occur from either face of the carbocation.
Besides hydrogen halides, other reagents can be used to convert tertiary alcohols to alkyl halides, often under milder conditions.
Thionyl Chloride (SOCl₂): This reagent is used to convert alcohols to alkyl chlorides. chemistrywithdrsantosh.comlibretexts.org For primary and secondary alcohols, the reaction often proceeds with pyridine via an Sₙ2 mechanism. youtube.com However, for tertiary alcohols, the reaction can have Sₙ1 character. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.orglibretexts.org
Phosphorus Halides (PBr₃, PCl₃): Phosphorus tribromide (PBr₃) and phosphorus trichloride (PCl₃) are effective for converting primary and secondary alcohols to alkyl bromides and chlorides, respectively, via an Sₙ2 mechanism. algoreducation.comchemistrywithdrsantosh.comlumenlearning.com While they are more commonly used for primary and secondary alcohols, they can also be used for tertiary alcohols, though Sₙ1 pathways may compete. An alternative is to generate the phosphorus halide in situ from red phosphorus and the halogen (bromine or iodine). libretexts.orgchemguide.co.uk
Oxidative and Reductive Transformations of Tertiary Cyclohexanols
The reactivity of tertiary cyclohexanols, such as this compound, in oxidative and reductive transformations is fundamentally dictated by the structural feature of having no hydrogen atom attached to the carbinol carbon.
Oxidative Transformations
Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. askfilo.comlibretexts.orgyoutube.com Common oxidizing agents like chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), and sodium dichromate (Na₂Cr₂O₇) require the presence of an alpha-hydrogen for the reaction to proceed via mechanisms like chromate ester formation followed by elimination. askfilo.comlibretexts.org Since a tertiary alcohol lacks this hydrogen, no reaction typically occurs under these conditions. askfilo.comyoutube.com
However, under forcing conditions such as high temperatures and strongly acidic environments, tertiary alcohols can undergo oxidation. This process does not proceed by direct oxidation of the alcohol group but rather through an elimination reaction to form an alkene, which is then subsequently cleaved by the oxidizing agent. For this compound, this would involve dehydration to form a mixture of alkenes, followed by oxidative cleavage of the double bond to yield smaller carboxylic acids and ketones.
In some specialized catalytic systems, the oxidation of the cyclohexane (B81311) ring itself can occur. For instance, Dawson-type polyoxometalates have been used with hydrogen peroxide to oxidize cyclohexanol (B46403) to various products, including adipic acid and levulinic acid. researchgate.net While this research focused on the secondary alcohol, similar complex catalytic systems could potentially effect oxidation on a substituted cyclohexanol framework, likely leading to ring-opened products.
Reductive Transformations
The hydroxyl group of an alcohol is already in a reduced state, so "reduction" of the alcohol itself is not a common transformation. Instead, reductive processes involving tertiary cyclohexanols typically refer to the reductive cleavage of the C-O bond, converting the alcohol into an alkane. This is a challenging transformation due to the strength of the C-O bond.
Catalytic methods have been developed to activate and cleave the C-O bond under reductive conditions. For example, a strategy involving the carbonylation of alcohols with cobalt(II) porphyrin precursors forms alkoxycarbonyl cobalt(III) complexes. researchgate.net Subsequent visible light irradiation in the presence of a thiol reducing agent can cleave the C-O bond, ultimately reducing the alcohol to the corresponding hydrocarbon. researchgate.net
Another approach involves photoinduced low-valent zirconocene catalysis, which can facilitate the scission of C(sp³)-O bonds, leading to radical intermediates that can be further reduced. researchgate.net
The table below summarizes the general reactivity of tertiary cyclohexanols in these transformations.
| Transformation Type | Reagent/Condition | Reactivity of Tertiary Cyclohexanol | Typical Products |
| Oxidation | Standard (e.g., CrO₃, KMnO₄) | Resistant, no reaction libretexts.orgyoutube.com | None |
| Oxidation | Forcing (e.g., Heat, Acid) | Dehydration followed by oxidative cleavage | Ketones, Carboxylic Acids |
| Reduction | Catalytic C-O Cleavage | Requires specific catalysts (e.g., Co, Zr complexes) researchgate.netresearchgate.net | Corresponding Alkane |
Rearrangement Reactions Involving the Tertiary Cyclohexanol Framework
The tertiary cyclohexanol framework is prone to rearrangement reactions, particularly under acidic conditions where the hydroxyl group can be protonated to form a good leaving group (water), generating a tertiary carbocation. youtube.com This carbocation intermediate is a key pivot point for various structural reorganizations, primarily driven by the formation of a more stable carbocation. masterorganicchemistry.commsu.edu
Carbocation Rearrangements
Upon treatment with a strong acid, this compound can lose a molecule of water to form a tertiary carbocation centered on C1 of the cyclohexane ring. This carbocation can then undergo rearrangement through 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.commsu.edu
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C2 or C6 of the ring) can migrate with its pair of electrons to the positively charged carbon. This would result in the formation of a different tertiary carbocation.
1,2-Alkyl Shift (Ring Expansion/Contraction): More complex rearrangements can occur, such as the migration of a C-C bond from the ring to the exocyclic carbocation center. This can lead to a ring expansion, transforming the cyclohexyl ring into a cycloheptyl system, or a ring contraction to a cyclopentyl system, often driven by the relief of ring strain. msu.edu For instance, the migration of the C1-C2 bond to the exocyclic carbon would result in a spiro intermediate that could rearrange to a seven-membered ring.
Pinacol and Semipinacol Rearrangements
While the pinacol rearrangement specifically involves the transformation of a 1,2-diol into a ketone, the principles are highly relevant. libretexts.org If this compound were part of a vicinal diol structure (e.g., 1-(butan-2-yl)cyclohexane-1,2-diol), acid catalysis would lead to the preferential formation of a tertiary carbocation, followed by the migration of an alkyl or aryl group to generate a ketone. libretexts.org
A related reaction, the semipinacol rearrangement, can occur under basic conditions if a suitable leaving group is present on an adjacent carbon. libretexts.org This reaction avoids a free carbocation intermediate but still results in a skeletal rearrangement. libretexts.org
The table below outlines potential rearrangement pathways for the 1-(butan-2-yl)cyclohexyl carbocation.
| Rearrangement Type | Migrating Group | Driving Force | Potential Product Type |
| Hydride Shift | Hydride (H⁻) | Formation of a more stable carbocation | Isomeric alkene (after elimination) |
| Alkyl Shift | Methylene (B1212753) group from ring | Relief of ring strain, carbocation stability | Ring-expanded or contracted products msu.edu |
| Pinacol-type | Alkyl/Aryl group | Formation of a stable carbonyl group | Ketones libretexts.org |
Catalytic Activation and Functionalization of C-O Bonds in Tertiary Alcohols
The direct functionalization of the strong C-O bond in tertiary alcohols like this compound is a significant challenge in organic synthesis. However, various catalytic methods have emerged to activate this bond, enabling the substitution of the hydroxyl group with other nucleophiles. This approach is valuable for creating fully substituted (quaternary) carbon centers. rsc.org
The general strategy involves converting the hydroxyl group into a better leaving group in situ using a catalyst. This facilitates nucleophilic substitution, which would otherwise be disfavored due to the poor leaving group ability of the hydroxide ion (OH⁻).
Transition Metal Catalysis
Several transition metal-based catalysts have been shown to activate C-O bonds.
Palladium Catalysis: In certain contexts, such as with allylic alcohols, palladium catalysts can activate C-OH bonds. The mechanism often involves the in situ formation of a carbonate by reacting the alcohol with CO₂, which then facilitates oxidative addition to the palladium center, creating a reactive intermediate. acs.org While not directly a tertiary cyclohexanol, this demonstrates a principle of activation.
Cobalt Catalysis: A strategy for C-O bond activation involves carbonylation with cobalt(II) porphyrins to generate alkoxycarbonyl cobalt(III) complexes. researchgate.net Homolysis of the Co-C bond, often induced by visible light, followed by decarboxylation, generates an alkyl radical that can be trapped, effectively functionalizing the original carbon position. researchgate.net
Zirconocene Catalysis: Photoinduced low-valent zirconocene has been reported to enable the reductive coupling of ethers, proceeding through the scission of C(sp³)-O bonds via a single-electron reduction pathway. researchgate.net This approach could be adapted for the activation of tertiary alcohols.
Lewis Acid and Brønsted Acid Catalysis
Arylboronic Acids: Boronic acids can act as catalysts for the dehydrative substitution of alcohols. st-andrews.ac.uk They are thought to form a boronate ester with the alcohol, enhancing the leaving group ability and allowing for substitution reactions. This has been applied to the racemization of tertiary alcohols, indicating a reversible C-O bond cleavage. st-andrews.ac.uk
These catalytic methods offer a powerful alternative to classical multi-step sequences for replacing a tertiary hydroxyl group, often proceeding with high atom economy by generating only water as a byproduct. rsc.org
Electrochemical Transformations of Cyclohexanol Derivatives
Electrochemistry provides an alternative method for driving oxidation and reduction reactions, often under milder conditions than traditional chemical reagents. The electrochemical behavior of cyclohexanol derivatives has been investigated, primarily focusing on the oxidation to cyclohexanones and the reduction of cyclohexanones back to cyclohexanols.
Electrochemical Oxidation
The electrochemical oxidation of cyclohexanol to cyclohexanone (B45756) can be performed using specialized electrodes. For example, hydrophobic metal-poly(tetrafluoroethylene) composite electrodes (e.g., with Ni or Zn) have been used for this purpose, achieving high conversion ratios. researchgate.net For a tertiary alcohol like this compound, direct electrochemical oxidation at the carbinol carbon is not feasible due to the lack of an alpha-hydrogen. Similar to chemical oxidation, any reaction would likely proceed via other pathways, potentially involving the cyclohexane ring or the butyl substituent, especially at high potentials.
Electrochemical Reduction
Electrochemical methods are highly relevant for the reduction of the corresponding ketone, 1-(butan-2-yl)cyclohexan-1-one, back to the tertiary alcohol. This is a key step in synthetic routes and has been studied extensively for the parent cyclohexanone. The electrochemical reduction of cyclohexanone to cyclohexanol can achieve high conversion rates. researchgate.net
Furthermore, indirect electrochemical methods can be employed. For instance, the regeneration of cofactors like NADH can be achieved electrochemically using mediators such as a rhodium complex. researchgate.net This regenerated NADH can then be used in an enzyme-catalyzed reduction (e.g., with horse liver alcohol dehydrogenase, HLADH) of a ketone to the corresponding alcohol. researchgate.net This bio-electrochemical approach offers high selectivity and operates under mild conditions.
The table below summarizes the electrochemical transformations relevant to the cyclohexanol framework.
| Transformation | Substrate | Electrode/Mediator | Product |
| Oxidation | Cyclohexanol (secondary) | Ni-PTFE or Zn-PTFE composite researchgate.net | Cyclohexanone |
| Reduction | Cyclohexanone | Ni-PTFE or Zn-PTFE composite researchgate.net | Cyclohexanol |
| Indirect Reduction | Cyclohexanone | Electrochemical NADH regeneration researchgate.net | Cyclohexanol |
Advanced Spectroscopic Techniques for Structural and Conformational Elucidation of 1 Butan 2 Yl Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 1-(Butan-2-yl)cyclohexan-1-ol. nih.govauremn.org.br It provides a wealth of information regarding the carbon-hydrogen framework and the spatial relationships between different parts of the molecule.
Probing Conformational Dynamics via Variable Temperature NMR and Coupling Constants (e.g., ³JHH values)
The conformational flexibility of the cyclohexyl ring and the rotation around the C-C single bond connecting the butyl group to the ring are key features of this compound. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers between different conformations. sikhcom.net For instance, at low temperatures, the interconversion between chair conformations of the cyclohexane (B81311) ring may become slow enough on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. sikhcom.netresearchgate.net
The vicinal coupling constants (³JHH) obtained from the ¹H NMR spectrum are particularly informative for conformational analysis. These coupling constants, which describe the interaction between protons on adjacent carbon atoms, are dependent on the dihedral angle between the C-H bonds, as described by the Karplus equation. ucsd.eduuci.eduyoutube.com For cyclohexane derivatives, the ³JHH values for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions are characteristically different. libretexts.orgorganicchemistrydata.org By analyzing these coupling constants, the preferred chair conformation of the cyclohexane ring and the orientation of the butan-2-yl substituent can be deduced.
Table 1: Representative ³JHH Coupling Constants in Cyclohexane Systems
| Interaction Type | Typical ³JHH Value (Hz) | Dihedral Angle (approx.) |
| Axial-Axial (ax,ax) | 10 - 13 | ~180° |
| Axial-Equatorial (ax,eq) | 2 - 5 | ~60° |
| Equatorial-Equatorial (eq,eq) | 2 - 5 | ~60° |
This table provides typical ranges for ³JHH values in cyclohexane rings, which are essential for the conformational analysis of this compound.
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and for establishing its stereochemistry. osti.govnih.gov
COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, typically through two or three bonds. acdlabs.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of the spin systems within the butyl group and the cyclohexane ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the signals of protons directly attached to carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a specific proton to its corresponding carbon, facilitating the assignment of the ¹³C NMR spectrum. docbrown.info
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netyoutube.com It is particularly useful for identifying quaternary carbons (like C1 of the cyclohexane ring) and for connecting the butan-2-yl substituent to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. acdlabs.comacdlabs.com The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close to each other in space (typically within 5 Å). youtube.comlibretexts.org This is crucial for determining the relative stereochemistry of the molecule, such as the orientation of the butan-2-yl group relative to the hydroxyl group and the cyclohexane ring. youtube.comlibretexts.org For example, an NOE between a proton on the butan-2-yl group and an axial proton on the cyclohexane ring would provide strong evidence for a specific conformation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov
In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. spectroscopyonline.comspcmc.ac.injove.com The broadness of this peak is a clear indication of intermolecular hydrogen bonding between the alcohol molecules. nih.govspectroscopyonline.comquora.com In dilute solutions in non-polar solvents, a sharper, less intense "free" O-H stretching band may be observed at higher wavenumbers (around 3600 cm⁻¹). spcmc.ac.injove.com
The C-O stretching vibration typically appears as a strong band in the 1000-1200 cm⁻¹ region. spectroscopyonline.com The exact position of this band can provide clues about whether the alcohol is primary, secondary, or tertiary. For a tertiary alcohol like this compound, this band is expected in a specific range within this region. spcmc.ac.in The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups.
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Indicates intermolecular hydrogen bonding. nih.govspectroscopyonline.comjove.com |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong | From the cyclohexane and butan-2-yl groups. |
| C-O | Stretching | ~1150 | Strong | Characteristic of a tertiary alcohol. |
| O-H | Bending | 1330 - 1420 | Medium | May be coupled with C-H wagging vibrations. spcmc.ac.in |
This table summarizes the principal IR absorption frequencies anticipated for this compound, highlighting the significance of hydrogen bonding.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis of Substituted Cyclohexanols
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, although it is often weak for alcohols. libretexts.org
The fragmentation of substituted cyclohexanols in MS is often characterized by several key pathways: libretexts.org
Alpha-cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could involve the loss of the butan-2-yl radical or a fragment from the cyclohexane ring, leading to the formation of a resonance-stabilized oxonium ion.
Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is a common fragmentation pathway for alcohols, resulting in the formation of an alkene radical cation. libretexts.org
Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of characteristic ions. researchgate.net
By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the presence of the butan-2-yl and cyclohexanol (B46403) moieties. nih.govyoutube.com
Computational Chemistry and Theoretical Studies of 1 Butan 2 Yl Cyclohexan 1 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of 1-(butan-2-yl)cyclohexan-1-ol. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and the potential energy surface of the molecule.
DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netacs.org Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. researchgate.netresearchgate.net These calculations are fundamental for understanding the intrinsic properties of the molecule in the gas phase, forming a basis for more complex simulations that include solvent effects.
The conformational landscape of this compound is complex due to the presence of the flexible butan-2-yl group attached to a cyclohexane (B81311) ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. utexas.edulibretexts.org The butan-2-yl substituent and the hydroxyl group can be in either axial or equatorial positions.
Computational studies on substituted cyclohexanes consistently show that equatorial positions are generally favored for bulky substituents to avoid destabilizing 1,3-diaxial interactions. gmu.edulibretexts.org For this compound, the large butan-2-yl group would strongly prefer an equatorial orientation. The hydroxyl group's preference is less pronounced but also tends to be equatorial.
Furthermore, rotation around the C-C bonds of the butan-2-yl side chain leads to various rotamers. The relative energies of these conformers are influenced by gauche interactions within the side chain and between the side chain and the cyclohexane ring. Quantum chemical calculations can precisely determine the geometries and relative energies of these various conformers, providing a detailed map of the conformational energy landscape.
Table 1: Hypothetical Relative Conformational Energies of this compound Chair Conformers
| Conformer | Butan-2-yl Position | OH Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | Equatorial | Equatorial | 0.00 | >95 |
| 2 | Equatorial | Axial | ~2.5 | <5 |
| 3 | Axial | Equatorial | >5.0 | <1 |
| 4 | Axial | Axial | >7.0 | <1 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT or ab initio calculations.
Quantum chemical calculations are instrumental in studying the mechanisms of reactions involving this compound, such as acid-catalyzed dehydration. By mapping the potential energy surface, researchers can identify the transition states connecting reactants to products. The energy of the transition state determines the activation energy of the reaction.
The dehydration of tertiary alcohols typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. nsf.govacs.org DFT calculations can model the protonation of the hydroxyl group, the loss of water to form the tertiary carbocation, and the subsequent elimination of a proton to form various possible alkene products. The calculations can elucidate the geometries of the transition states and the relative energy barriers for the formation of different regio- and stereoisomeric alkenes, thus predicting the major products of the reaction. acs.org
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide high accuracy for specific conformers, they are computationally too expensive for extensive sampling of the conformational space of a flexible molecule like this compound. For this purpose, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed.
MM methods use classical force fields to approximate the potential energy of a molecule as a function of its atomic coordinates. nih.gov These force fields are parameterized to reproduce experimental and high-level quantum chemical data. Because of their computational efficiency, MM methods can be used to perform conformational searches, identifying a wide range of low-energy structures.
MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of the system over time. scielo.brrsc.orgresearchgate.net This allows for the exploration of the conformational space at a given temperature, revealing the dynamic behavior of the molecule, including the timescales of conformational changes. For this compound, MD simulations can illustrate the flexibility of the butan-2-yl chain and the chair-flip of the cyclohexane ring. mdpi.com
Analysis of Intermolecular Interactions and Solvation Effects on this compound
The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar and protic solvents. rsc.orgacs.org The hydrocarbon backbone, being nonpolar, interacts through weaker van der Waals forces.
Computational methods can model these interactions explicitly, by including solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuum with specific dielectric properties. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to provide a more realistic description of the molecule's properties in solution. nih.gov
MD simulations with explicit solvent molecules can provide detailed insights into the structure of the solvation shell around the solute and the dynamics of solvent exchange. mdpi.com For this compound, such simulations would reveal the specific hydrogen bonding networks formed with solvents like water or ethanol (B145695) and how the bulky alkyl group influences the local solvent structure. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra.
DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govcomporgchem.comnih.govacs.orgd-nb.infoacs.orgresearchgate.netnih.govrsc.orgresearchgate.net By calculating the chemical shifts for different possible diastereomers and conformers of this compound and comparing them with experimental data, the correct stereochemistry and dominant conformation in solution can be determined.
Similarly, vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum of the molecule. acs.orgjchemrev.comcore.ac.ukresearchgate.netquora.com The calculated frequencies can help in the assignment of experimental IR bands, including the characteristic O-H stretching frequency, which is sensitive to hydrogen bonding. jchemrev.comresearchgate.netquora.com
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Parameter | Calculated Value (Hypothetical) | Experimental Value (Typical) |
| ¹³C NMR Chemical Shift (C-OH) | 72.5 ppm | 71.8 ppm |
| ¹H NMR Chemical Shift (OH) | 1.8 ppm (in CDCl₃) | 1.7 ppm (in CDCl₃) |
| IR Frequency (O-H stretch, free) | 3640 cm⁻¹ | 3635 cm⁻¹ |
| IR Frequency (O-H stretch, H-bonded) | 3450 cm⁻¹ | 3400 cm⁻¹ |
Note: This table provides a hypothetical comparison to illustrate the typical agreement between calculated and experimental spectroscopic data. Actual values would depend on the level of theory and experimental conditions.
Synthetic Utility and Derivatization Strategies for 1 Butan 2 Yl Cyclohexan 1 Ol in Complex Molecule Synthesis
1-(Butan-2-yl)cyclohexan-1-ol as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence to introduce one or more stereocenters into a target molecule. wiley.com The molecule this compound possesses two stereogenic centers: one at the tertiary carbinol carbon of the cyclohexyl ring and another at the C2 position of the butyl substituent. This diastereomeric nature makes it a candidate for use in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a desired product. researchgate.net
The utility of a chiral alcohol like this compound in asymmetric synthesis hinges on its ability to transfer its stereochemical information to a new molecule. researchgate.net This can be achieved through several strategies. For instance, the hydroxyl group can be used as a directing group in catalytic reactions, guiding a reagent to a specific face of the molecule. This approach is common in reactions like directed hydrogenations or epoxidations of a nearby double bond, which could be introduced through subsequent transformations.
Furthermore, chiral alcohols are crucial precursors for the synthesis of chiral ligands, which are essential for transition-metal-catalyzed asymmetric reactions. mdpi.com Although specific applications of this compound as a chiral building block are not extensively documented in dedicated studies, its structure is analogous to other chiral alcohols that have been successfully employed in the synthesis of pharmaceuticals and natural products. The development of methods for the enantioselective synthesis of this compound itself would be a critical first step to unlock its full potential in this area. nih.gov
| Concept | Description | Relevance to this compound |
| Chiral Pool Synthesis | Utilization of readily available, enantiopure natural products as starting materials. | If an enantiopure form could be sourced or synthesized, it would serve as a starting point for complex targets. |
| Chiral Auxiliary | A chiral moiety temporarily incorporated into a substrate to direct the stereochemical course of a reaction. | The molecule could be derivatized to act as a chiral auxiliary, after which it would be cleaved and removed. |
| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral or racemic substrate into an enantiomerically enriched product. | Derivatives of this compound could potentially serve as chiral ligands for metal catalysts. mdpi.com |
Conversion of this compound to Key Intermediates for Further Transformations
The conversion of this compound into other functional groups is a primary strategy for its use in multi-step synthesis. The tertiary alcohol moiety is a key site for transformations such as dehydration and oxidation.
Dehydration Reactions: Acid-catalyzed dehydration of alcohols is a classic method for introducing unsaturation. libretexts.org For tertiary alcohols like this compound, this reaction proceeds via a stable tertiary carbocation intermediate. vedantu.com The subsequent elimination of a proton from an adjacent carbon atom yields an alkene. Due to the structure of this specific alcohol, multiple alkene isomers can be formed.
The elimination of a proton can occur from three distinct positions:
From the adjacent methylene (B1212753) group within the cyclohexyl ring.
From the other adjacent methylene group within the cyclohexyl ring.
From the methine group of the butan-2-yl substituent.
Following Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. youtube.com In this case, elimination towards the butyl group would lead to a tetrasubstituted double bond, while elimination within the ring would result in a trisubstituted double bond. Therefore, 1-(butan-2-yl)-1-cyclohexene and (E/Z)-1-(but-1-en-2-yl)cyclohexane are expected products, with the former likely being a major component of the product mixture. This reaction is analogous to the dehydration of butan-2-ol, which yields a mixture of but-1-ene and but-2-ene. libretexts.orgchemguide.co.uk
| Reactant | Conditions | Predicted Major Products | Reaction Type |
| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat | 1-(Butan-2-yl)cyclohexene | E1 Dehydration vedantu.com |
| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat | 1-(1-Methylpropylidene)cyclohexane | E1 Dehydration youtube.com |
Oxidation Reactions: Tertiary alcohols are resistant to oxidation under standard conditions that cleave a C-H bond, as they lack a hydrogen atom on the carbinol carbon. However, under harsh oxidative conditions (e.g., strong oxidizing agents and high heat), cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller ketone and carboxylic acid products. This process is generally less synthetically useful due to the lack of selectivity.
Formation of Macrocyclic or Polycyclic Systems from Cyclohexanol (B46403) Derivatives
The synthesis of macrocycles and polycyclic frameworks is a significant area of organic chemistry. While direct examples using this compound are not prominent, the principles of cyclization can be applied to its derivatives. vot.pl To be used in the formation of a macrocycle, a molecule must typically be bifunctional, containing two reactive groups that can be joined to form a large ring.
A derivative of this compound could be engineered for this purpose. For example, functionalization of the cyclohexyl ring at a position remote from the tertiary alcohol (e.g., at C4) with a second reactive group, such as a halide or another hydroxyl group, would create a linear precursor suitable for intramolecular cyclization. The reaction between the two ends of this precursor would then form a macrocyclic or polycyclic system. The inherent stereochemistry of the starting alcohol could be used to control the three-dimensional structure of the resulting cyclic product. Such strategies have been employed with other cyclic diols and dialdehydes to create complex, self-assembled macrostructures. vot.pl
Similarly, Diels-Alder reactions or other pericyclic reactions involving an alkene derivative of this compound could be envisioned to construct polycyclic systems. pitt.edu For example, 1-(butan-2-yl)cyclohex-1-ene, formed via dehydration, could act as a dienophile in a [4+2] cycloaddition reaction to build a new six-membered ring, thus creating a bicyclic or polycyclic structure.
Derivatization for Specialized Analytical Techniques
The analysis of alcohols by techniques such as gas chromatography-mass spectrometry (GC-MS) can sometimes be improved by chemical derivatization. diabloanalytical.com While this compound can be analyzed directly, converting the polar hydroxyl group into a less polar, more volatile derivative can lead to better chromatographic peak shape and reduced tailing. fmach.it
A common derivatization strategy for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). This is achieved by reacting the alcohol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). The resulting TMS ether is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.
For nuclear magnetic resonance (NMR) spectroscopy, derivatization can be used to aid in structure elucidation. docbrown.infodocbrown.info For example, creating a Mosher's ester by reacting the alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can help in determining the absolute configuration of chiral alcohols. The diastereomeric esters formed exhibit different ¹H and ¹⁹F NMR chemical shifts, which can be analyzed to assign the stereochemistry at the carbinol center.
| Analytical Technique | Derivatization Purpose | Common Reagent(s) | Resulting Derivative |
| Gas Chromatography (GC) | Increase volatility and thermal stability; improve peak shape. | BSTFA, TMCS/HMDS | Trimethylsilyl (TMS) ether |
| NMR Spectroscopy | Determine absolute configuration of the chiral alcohol center. | Mosher's acid chloride or other chiral derivatizing agents | Mosher's ester (diastereomer) |
Emerging Research Avenues and Future Perspectives for 1 Butan 2 Yl Cyclohexan 1 Ol
Applications in Green Chemistry and Sustainable Synthesis
Recent trends in organic synthesis have emphasized the use of sustainable reagents and methodologies. nih.govrsc.org For tertiary alcohols like 1-(butan-2-yl)cyclohexan-1-ol, this involves exploring synthetic pathways that minimize waste, utilize renewable feedstocks, and employ greener solvents and catalysts. nih.govrsc.org A visible-light-mediated approach for the synthesis of tertiary alcohols in water presents a promising green alternative to traditional methods. rsc.org
Future research could focus on the following areas:
Development of Catalytic Routes: Investigating novel catalytic systems, potentially based on earth-abundant metals, for the efficient and selective synthesis of this compound.
Use of Renewable Feedstocks: Exploring the synthesis of the cyclohexanone (B45756) and butan-2-yl precursors from biomass-derived sources.
Solvent-Free or Green Solvent Conditions: Optimizing reaction conditions to minimize or eliminate the use of volatile organic compounds.
A comparative overview of traditional versus potential green synthetic approaches for tertiary alcohols is presented in the table below.
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Reagents | Grignard reagents, organolithium compounds | Catalytic systems with milder reagents |
| Solvents | Anhydrous ether, THF | Water, ethanol (B145695), or solvent-free conditions |
| Energy Input | Often requires heating or cooling | Ambient temperature, visible-light mediated |
| Waste Generation | Stoichiometric amounts of metallic salts | Catalytic amounts of waste, higher atom economy |
Exploration of Bio-inspired Transformations
Nature's catalysts, enzymes, offer a powerful toolkit for selective and efficient chemical transformations under mild conditions. The application of biocatalysis to the synthesis and modification of chiral tertiary alcohols is a rapidly growing field. rsc.orgnih.govacs.orgnih.govbohrium.com For this compound, which possesses a stereocenter, bio-inspired transformations could unlock pathways to enantiomerically pure forms of the molecule and its derivatives.
Enzymes such as lipases, esterases, and monooxygenases have been employed for the kinetic resolution and asymmetric synthesis of various alcohols. rsc.orgnih.govacs.org The biological oxidation of cyclic alcohols to their corresponding ketones is another well-established microbial transformation. tandfonline.comnih.gov
Key research directions in this area include:
Enzymatic Kinetic Resolution: Screening for and engineering enzymes that can selectively acylate or hydrolyze one enantiomer of racemic this compound.
Asymmetric Synthesis: Developing biocatalytic methods for the direct synthesis of enantiopure (R)- or (S)-1-(butan-2-yl)cyclohexan-1-ol.
Microbial Transformations: Investigating whole-cell biotransformations for the functionalization of the cyclohexyl ring or the butan-2-yl side chain.
The table below summarizes enzymes and their potential applications in the transformation of tertiary alcohols.
| Enzyme Class | Transformation | Potential Application for this compound |
| Lipases/Esterases | Kinetic resolution via acylation/hydrolysis | Separation of enantiomers |
| Monooxygenases | Hydroxylation, Baeyer-Villiger oxidation | Introduction of new functional groups |
| Alcohol Dehydrogenases | Oxidation | Synthesis of the corresponding ketone |
| Epoxide Hydrolases | Ring-opening of epoxides | Asymmetric synthesis of diol derivatives |
Advancements in Catalytic Methods for Functionalization
The development of novel catalytic methods for the selective functionalization of C-H bonds and other inert chemical bonds has revolutionized organic synthesis. researchwithrutgers.com For a molecule like this compound, with its multiple C-H bonds of varying reactivity, these advanced catalytic methods could open up a vast chemical space for the synthesis of new derivatives with potentially valuable properties.
Recent research has focused on the use of transition-metal catalysts for the directed functionalization of alkanes and alcohols. While direct functionalization of tertiary alcohols can be challenging due to steric hindrance, innovative catalyst design can overcome these limitations.
Future research in this domain could explore:
C-H Activation/Functionalization: Employing transition-metal catalysts to selectively activate and functionalize the C-H bonds of the cyclohexyl ring or the alkyl side chain.
Dehydrative Cross-Coupling: Developing catalytic methods for the direct coupling of this compound with various nucleophiles, proceeding through a dehydrative mechanism.
Ring-Opening and Rearrangement Reactions: Investigating catalytic transformations that involve the cleavage and rearrangement of the cyclohexyl ring.
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is accelerating the pace of discovery. nih.govnih.govresearchgate.net These computational tools can be applied to predict the properties of molecules, optimize reaction conditions, and even propose novel synthetic routes. For this compound, the integration of AI and ML can guide experimental efforts and unveil new research directions.
Potential applications of AI and ML in the study of this compound include:
Property Prediction: Using quantitative structure-property relationship (QSPR) models to predict properties such as solubility, boiling point, and potential biological activity.
Reaction Optimization: Employing ML algorithms to optimize the yield and selectivity of synthetic and functionalization reactions involving this compound.
Computer-Aided Synthesis Planning: Utilizing retrosynthesis software to identify novel and efficient synthetic pathways to the target molecule and its derivatives.
The table below outlines how AI and ML can be integrated into the research workflow for this compound.
| Research Stage | AI/ML Application | Expected Outcome |
| Design & Planning | Property Prediction, Retrosynthesis Analysis | Identification of promising derivatives and efficient synthetic routes |
| Execution | Reaction Optimization | Improved reaction yields and selectivities, reduced experimental effort |
| Analysis & Discovery | Data Mining, Pattern Recognition | Uncovering structure-activity relationships, identifying new research hypotheses |
Q & A
What experimental strategies can optimize the synthesis of 1-(Butan-2-yl)cyclohexan-1-ol to enhance yield and purity?
Methodological Answer:
- Catalytic Cyclization : Use acid-catalyzed cyclization of precursor alcohols (e.g., 2-butyl-substituted cyclohexene oxide) under controlled reflux conditions. Optimize catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and temperature (80–120°C) to minimize side reactions .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the product from stereoisomers or byproducts. Monitor purity via GC-MS or HPLC .
- Yield Improvement : Pre-dry reactants with molecular sieves to reduce water content, which can hydrolyze intermediates.
How can researchers determine the stereochemical configuration of this compound and its isomers?
Methodological Answer:
- NMR Analysis : Use - and -NMR to identify coupling constants and diastereotopic proton splitting patterns. Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of substituents .
- X-ray Crystallography : Crystallize the compound and analyze diffraction data to resolve absolute configuration. Compare with known PubChem entries for validation .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
What methodologies assess the thermal stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen to identify decomposition temperatures. Correlate mass loss with structural degradation .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions and exothermic/endothermic events. Compare results with safety data for storage recommendations .
- Isothermal Aging : Incubate samples at 50–100°C for 24–72 hours and analyze degradation products via GC-MS .
How does this compound react with oxidizing agents, and what analytical techniques identify the products?
Methodological Answer:
- Oxidation Pathways : React with KMnO₄ or CrO₃ in acidic conditions to form ketones (e.g., cyclohexanone derivatives). Monitor reaction progress via TLC .
- Product Characterization : Use IR spectroscopy to detect carbonyl stretches (1700–1750 cm⁻¹) and LC-HRMS for exact mass determination. Compare fragmentation patterns with literature .
- Mechanistic Probes : Isotopic labeling (e.g., ) in H₂O or O₂ can trace oxygen incorporation into products .
What advanced techniques characterize the adsorption behavior of this compound on indoor surfaces or environmental interfaces?
Methodological Answer:
- Microspectroscopic Imaging : Employ ToF-SIMS or AFM-IR to map adsorption on silica or polymer surfaces. Quantify surface coverage via QCM-D .
- Environmental Chamber Studies : Simulate indoor conditions (RH: 30–70%, temp: 20–25°C) and measure vapor-phase concentrations using PTR-MS .
- Kinetic Modeling : Fit adsorption/desorption rates using Langmuir isotherms to predict environmental persistence .
What are the best practices for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Solvent Extraction : Partition between water and dichloromethane to remove polar impurities. Optimize pH to enhance solubility .
- Distillation : Use vacuum distillation (50–80°C, 10–20 mmHg) to isolate low-volatility byproducts. Monitor boiling points against PubChem data .
- Crystallization : Recrystallize from ethanol/water mixtures. Assess crystal purity via melting point and PXRD .
How can computational chemistry elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Transition State Analysis : Use Gaussian or ORCA to calculate energy barriers for acid-catalyzed rearrangements. Validate with experimental kinetics .
- MD Simulations : Model solvent effects (e.g., ethanol vs. toluene) on reaction pathways using GROMACS .
- QSPR Modeling : Corrate molecular descriptors (e.g., logP, dipole moment) with experimental reactivity data to predict novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
